
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine hydrochloride: is a synthetic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a 4-chloro-2,5-dimethoxyphenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Substitution with 4-chloro-2,5-dimethoxyphenyl Group:
Introduction of the Amine Group: The amine group can be introduced via reductive amination or other amination reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine and alcohol derivatives.
Substitution Products: Various substituted aromatic compounds.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying reaction mechanisms involving cyclopropane derivatives.
Biology
Biological Activity Studies: The compound can be used to study the biological activity of cyclopropane derivatives, including their interactions with enzymes and receptors.
Medicine
Pharmaceutical Research: It may be investigated for potential therapeutic applications, such as its effects on neurological or cardiovascular systems.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions. The compound’s structural features, such as the cyclopropane ring and aromatic substituents, play a crucial role in its reactivity and interactions.
相似化合物的比较
Similar Compounds
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine: The free base form of the compound.
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine acetate: An acetate salt form.
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine sulfate: A sulfate salt form.
Uniqueness
The hydrochloride salt form of the compound is unique due to its enhanced solubility in water, which can be advantageous for certain applications. Additionally, the presence of the 4-chloro-2,5-dimethoxyphenyl group imparts specific chemical and biological properties that distinguish it from other cyclopropane derivatives.
属性
分子式 |
C11H15Cl2NO2 |
|---|---|
分子量 |
264.14 g/mol |
IUPAC 名称 |
(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-14-10-5-8(12)11(15-2)4-7(10)6-3-9(6)13;/h4-6,9H,3,13H2,1-2H3;1H/t6-,9+;/m0./s1 |
InChI 键 |
AKLNOMCWKBTHHK-RDNZEXAOSA-N |
手性 SMILES |
COC1=CC(=C(C=C1[C@@H]2C[C@H]2N)OC)Cl.Cl |
规范 SMILES |
COC1=CC(=C(C=C1C2CC2N)OC)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


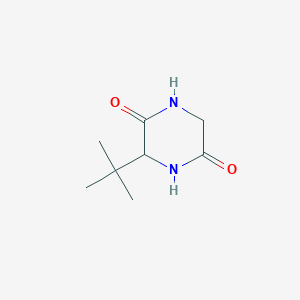
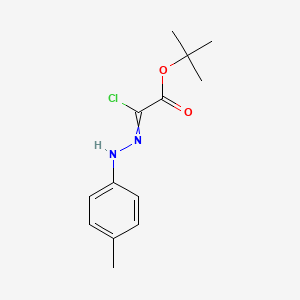
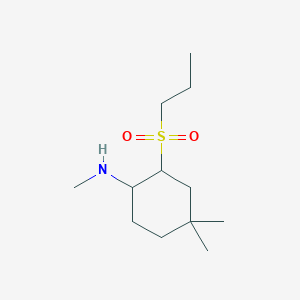

![4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13643117.png)
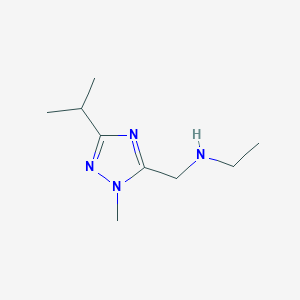
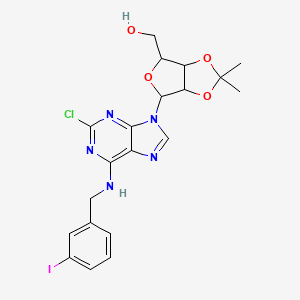
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)

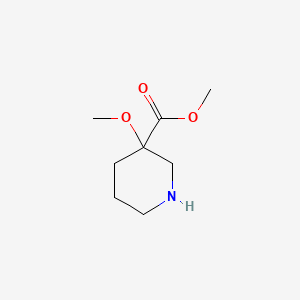
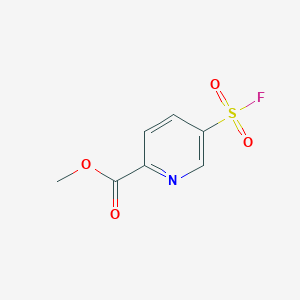


![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B13643164.png)
